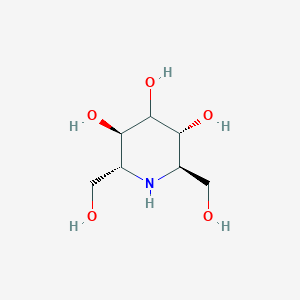
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol, commonly known as D-allulose, is a rare sugar that has gained significant attention in recent years due to its potential health benefits. D-allulose is a monosaccharide that is structurally similar to fructose and glucose but has a different configuration of atoms.
Mecanismo De Acción
D-allulose exerts its effects through various mechanisms. One of the primary mechanisms is its ability to inhibit the activity of enzymes involved in glucose metabolism, such as glucokinase and fructokinase. This inhibition leads to a reduction in glucose production and an increase in insulin sensitivity. D-allulose has also been shown to increase the expression of genes involved in lipid metabolism, leading to a reduction in body weight.
Efectos Bioquímicos Y Fisiológicos
D-allulose has several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal and human studies. D-allulose also reduces body weight and fat mass by increasing energy expenditure and reducing food intake. Additionally, D-allulose has anti-inflammatory properties and has been shown to reduce markers of inflammation in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D-allulose has several advantages for lab experiments. It is stable at high temperatures, making it suitable for use in food processing. D-allulose is also resistant to fermentation by yeast and bacteria, making it an ideal sweetener for low-calorie foods. However, D-allulose is expensive and not widely available, which limits its use in research studies.
Direcciones Futuras
There are several future directions for D-allulose research. One area of research is the development of new synthesis methods to increase the availability and reduce the cost of D-allulose. Another area of research is the investigation of the long-term effects of D-allulose consumption on health outcomes. Additionally, studies are needed to determine the optimal dose and duration of D-allulose consumption for maximal health benefits.
Conclusion
D-allulose is a rare sugar that has gained significant attention in recent years due to its potential health benefits. D-allulose has anti-obesity, anti-diabetic, and anti-inflammatory properties and has been shown to improve insulin sensitivity and reduce body weight. While D-allulose has several advantages for lab experiments, its high cost and limited availability limit its use in research studies. Future research should focus on developing new synthesis methods and investigating the long-term effects of D-allulose consumption on health outcomes.
Métodos De Síntesis
D-allulose is a rare sugar that is present in small quantities in nature. Therefore, it is generally synthesized from D-fructose through an enzymatic process. The enzymatic conversion of D-fructose to D-allulose is catalyzed by D-allulose 3-epimerase, which converts D-fructose to D-allulose. The enzymatic conversion process is highly specific, and the resulting D-allulose is of high purity.
Aplicaciones Científicas De Investigación
D-allulose has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that D-allulose has anti-obesity, anti-diabetic, and anti-inflammatory properties. D-allulose has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce body weight.
Propiedades
Número CAS |
127995-29-3 |
|---|---|
Nombre del producto |
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |
Fórmula molecular |
C7H15NO5 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
CLVUFWXGNIFGNC-KVTDHHQDSA-N |
SMILES isomérico |
C([C@@H]1[C@H](C([C@@H]([C@H](N1)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(N1)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(N1)CO)O)O)O)O |
Sinónimos |
homoman-nojirimycin homomannojirimycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



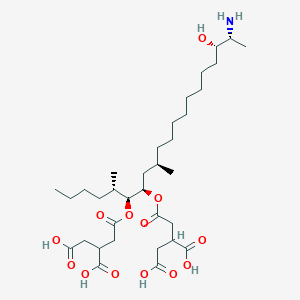
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
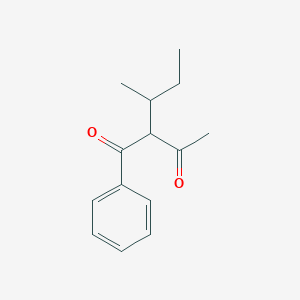
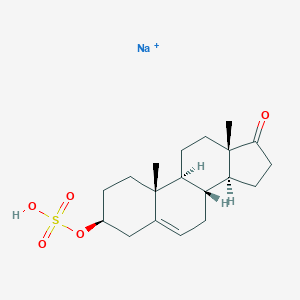
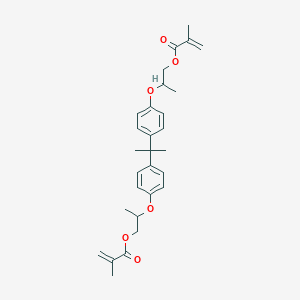
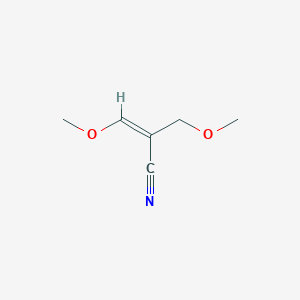
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
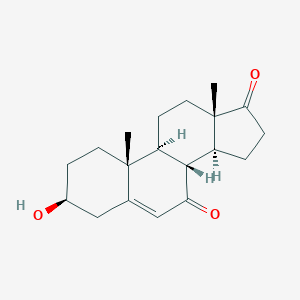
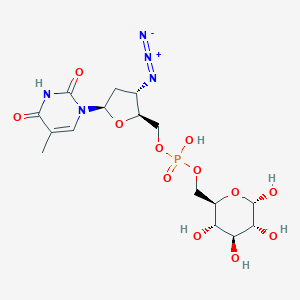

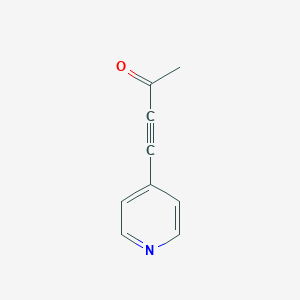
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
